molecular formula C11H13N3O B1623911 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine CAS No. 957261-62-0

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Cat. No.: B1623911
CAS No.: 957261-62-0
M. Wt: 203.24 g/mol
InChI Key: CWKKCWFXWWPOSH-UHFFFAOYSA-N
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Description

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and 4-aminopyrazole.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Industrial Production: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding pyrazole carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. Common reagents used in these reactions include alkylating agents and acylating agents, leading to the formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a potential candidate for drug development.

    Medicine: The compound’s biological activity has led to its investigation as a potential therapeutic agent. Studies have explored its effects on various biological targets, including its anti-inflammatory and anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: The inhibition of specific enzymes can lead to the modulation of signaling pathways, resulting in therapeutic effects. For instance, the compound’s anti-inflammatory properties may be attributed to its ability to inhibit enzymes involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Methoxy-benzyl)-1H-pyrazole and 1-(3-Methoxy-phenyl)-1H-pyrazol-4-ylamine share structural similarities with this compound.

    Uniqueness: The presence of the methoxybenzyl group in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKKCWFXWWPOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424499
Record name 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957261-62-0
Record name 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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